molecular formula C10H10N2O B025632 3-Methyl-1-phenyl-1H-pyrazol-5-ol CAS No. 19735-89-8

3-Methyl-1-phenyl-1H-pyrazol-5-ol

Cat. No.: B025632
CAS No.: 19735-89-8
M. Wt: 174.2 g/mol
InChI Key: KZQYIMCESJLPQH-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-1H-pyrazol-5-ol is an organic compound characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. This compound is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicine and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Methyl-1-phenyl-1H-pyrazol-5-ol involves the condensation of 1,3-diketones with arylhydrazines. For instance, the reaction of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes in the presence of a catalyst such as sodium acetate at room temperature can yield the desired compound . Another method involves the reaction of 2-phenyl-2H-pyrazol-3-one with methyl bromide, followed by a reduction reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective catalysts. For example, the use of 1,3-disulfonic acid imidazolium tetrachloroaluminate as a catalyst has been reported to provide high yields and short reaction times .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

Major products formed from these reactions include pyrazolone derivatives, pyrazoline derivatives, and substituted pyrazoles, which have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

3-Methyl-1-phenyl-1H-pyrazol-5-ol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-phenyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in multiple fields .

Properties

IUPAC Name

5-methyl-2-phenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-7,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQYIMCESJLPQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061334, DTXSID6091550
Record name 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-
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Record name N-Demethylantipyrine
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Demethylated antipyrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

19735-89-8, 942-32-5, 89-25-8
Record name 3-Methyl-1-phenylpyrazolone
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Record name 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-
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Record name N-Demethylantipyrine
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Record name 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-
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Record name 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-
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Record name N-Demethylantipyrine
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Record name 3-methyl-1-phenyl-1H-pyrazol-5-ol
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Record name 1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
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Record name Demethylated antipyrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

130 °C
Record name Demethylated antipyrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

44.0 Parts of the 1:1 chromium complex (obtained by the known process and containing 1 atom of chromium for each molecule of monoazo dyestuff) of the azo dyestuff from diazotised 4-nitro-2-amino-1-hydroxybenzene and 1-phenyl-3-sulphomethyl-5-pyrazolone are stirred in 1000 parts of hot water together with 32.2 parts of the monoazo dyestuff obtained by the known process from diazotised 1-aminobenzene-2-carboxylic acid and 1-phenyl-3-methyl-5-pyrazolone. The suspension is adjusted to pH 7 to 8 by addition of 20 parts by volume of concentrated sodium hydroxide solution and subsequently stirred at 90°-95° C. until both starting dyestuffs can no longer be detected. The unitary chromium mixed complex present in clear solution is precipitated by the addition of sodium chloride, isolated by filtration, washed with sodium chloride solution, and then dried in vacuo. After it has been ground, the dyestuff is in the form of a red, readily water-soluble powder and from a bath containing ammonium sulphate dyes wool or polyamide fibres in full yellowish orange with good fastness properties. It has the following constitution: ##STR13##
[Compound]
Name
monoazo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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Type
reactant
Reaction Step One
[Compound]
Name
azo
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Type
reactant
Reaction Step Two
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reactant
Reaction Step Two
Name
1-phenyl-3-sulphomethyl-5-pyrazolone
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Type
reactant
Reaction Step Two
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catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

44.0 Parts of the 1:1 chromium complex (obtained by the known process and containing 1 atom of chromium for each molecule of monoazo dyestuff) of the azo dyestuff from diazotised 5-nitro-2-amino-1-hydroxybenzene and 1-phenyl-3-sulphomethyl-5-pyrazolone are stirred together in 1000 parts of hot water with 33.9 parts of the monoazo dyestuff obtained by the known process from diazotised 5-nitro-2-amino-1-hydroxybenzene and 1-phenyl-3-methyl-5-pyrazolone. The suspension is adjusted to a pH of 7 to 8 by addition of 20 parts by volume of concentrated sodium hydroxide solution and subsequently stirred at 90°-95° C. until both starting dyestuffs can no longer be detected. The unitary chromium mixed complex present in the clear solution is precipitated by addition of sodium chloride, isolated by filtration, washed with sodium chloride solution, and then dried in vacuo. After it has been ground, the dyestuff is in the form of a red, readily water-soluble powder and from a bath containing ammonium sulphate dyes wool or polyamide fibres in full red shades with good fastness properties. It has the following constitution: ##STR12##
[Compound]
Name
azo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-phenyl-3-sulphomethyl-5-pyrazolone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
catalyst
Reaction Step One
[Compound]
Name
monoazo
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Type
reactant
Reaction Step Two
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solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Pyridine-pyrazolone reaction: Quantitative analysis of cyanogen, showing blue. PH 7→ add chlorimine T solution, and add the mixture of a solution of bis-(1-phenyl-3-methyl-5-pyrazolone) in pyridine and a solution of 1-phenyl-3-methyl-5-pyrazolone two to three minutes later, then leave for a while.
Name
Pyridine pyrazolone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
chlorimine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
bis-(1-phenyl-3-methyl-5-pyrazolone)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the molecular formula and weight of 3-Methyl-1-phenyl-1H-pyrazol-5-ol?

A1: The molecular formula is C10H10N2O, and the molecular weight is 174.20 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Common techniques include Fourier-transform infrared spectroscopy (FTIR) [, , , , ], 1H and 13C nuclear magnetic resonance (NMR) spectroscopy [, , , , , ], mass spectrometry (MS) [], and X-ray diffraction (XRD) [, ]. These methods provide insights into the compound's structure, functional groups, and purity.

Q3: What is the primary synthetic application of this compound in organic chemistry?

A3: It serves as a key building block for synthesizing 4,4′-(arylmethylene)bis(this compound) derivatives, often via tandem Knoevenagel-Michael reactions [, , , , , , , , , , , , ].

Q4: What are the advantages of using this compound in these reactions?

A4: Its structure readily undergoes condensation with aldehydes, forming a key intermediate that facilitates the subsequent Michael addition step. This allows for efficient one-pot synthesis of diverse bis-pyrazolone derivatives [, , , , , , , , ].

Q5: What types of catalysts have been explored for these reactions involving this compound?

A5: A wide range of catalysts have been investigated, including: * Heterogeneous catalysts: Cu-doped ZnO nanomaterials [], nanomagnetite-Fe3O4 [], cellulose sulfuric acid [], and nanosilica-supported perchloric acid [, ]. * Homogeneous catalysts: Tetraethylammonium L-prolinate [], L-proline [, ], and Brønsted acidic ionic liquids [, , , , ]. * Catalyst-Free conditions: Ultrasound irradiation in water/ethanol mixtures [] and ethylene glycol-promoted reactions [].

Q6: What are the benefits of exploring different catalytic systems?

A6: Researchers aim to identify conditions that enhance reaction efficiency, reduce reaction times, improve yields, and minimize environmental impact [, , , , , , , , , , , , ].

Q7: Have any biological activities been reported for derivatives of this compound?

A7: Yes, studies have investigated the anti-leishmanial, anti-trypanosomal [], antioxidant [, ], anti-inflammatory [], antimicrobial [, , ], and cytotoxic activities [] of various 4,4′-(arylmethylene)bis(this compound) derivatives.

Q8: How do structural modifications impact the biological activity of these derivatives?

A8: Structure-activity relationship (SAR) studies suggest that the presence and nature of substituents on the arylmethylene bridge significantly influence the potency and selectivity of these compounds against different parasites or biological targets [, , , ].

Q9: Has computational chemistry been employed in the study of these compounds?

A9: Yes, computational methods like density functional theory (DFT) calculations have been used to optimize the molecular structure and understand the electronic properties of these derivatives. [, ] Molecular docking studies have also been performed to explore their interactions with target enzymes, such as cyclooxygenase-2 (COX-2), to rationalize their potential anti-inflammatory activity [].

Q10: How are the synthesized compounds purified and characterized?

A10: Purification techniques like column chromatography might be employed []. Characterization relies heavily on spectroscopic methods such as FTIR, NMR, and MS, alongside elemental analysis [, ].

Q11: What are the environmental considerations related to the synthesis of these compounds?

A11: Many research efforts focus on developing greener synthetic approaches, using environmentally benign catalysts, reducing solvent usage, and minimizing waste generation [, , , , , , , , ].

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